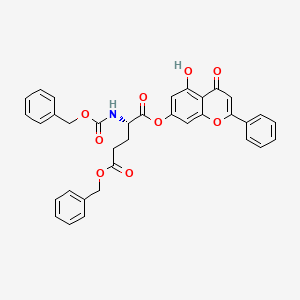

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Description

The compound 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a structurally complex molecule featuring multiple functional groups. Its core structure includes a chromen-7-yl moiety (a coumarin derivative), a benzyl-protected ester at the 5-O position, and a (2S)-configured pentanedioate backbone with a phenylmethoxycarbonylamino (Z-group) substituent. The benzyl and Z-group protections indicate its likely role as an intermediate in peptide or prodrug synthesis, where selective deprotection is critical .

Properties

Molecular Formula |

C35H29NO9 |

|---|---|

Molecular Weight |

607.6 g/mol |

IUPAC Name |

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

InChI |

InChI=1S/C35H29NO9/c37-28-18-26(19-31-33(28)29(38)20-30(45-31)25-14-8-3-9-15-25)44-34(40)27(36-35(41)43-22-24-12-6-2-7-13-24)16-17-32(39)42-21-23-10-4-1-5-11-23/h1-15,18-20,27,37H,16-17,21-22H2,(H,36,41)/t27-/m0/s1 |

InChI Key |

KFDDCKRXKGLNDA-MHZLTWQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research indicates that flavonoid derivatives, including those similar to 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl), exhibit strong antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and cardiovascular diseases. The presence of hydroxyl groups in the chromene structure enhances these antioxidant capabilities, making it a candidate for further exploration in oxidative stress-related conditions .

1.2 Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The specific structure of 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) may contribute to its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation .

1.3 Anticancer Activity

Preliminary studies suggest that compounds with similar structures to 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Biochemical Properties

2.1 Structure and Stability

The compound features a complex chromene structure with multiple functional groups that contribute to its chemical stability and reactivity. Its molecular formula allows for interactions with biological macromolecules, enhancing its potential as a therapeutic agent .

2.2 Solubility and Bioavailability

The solubility of this compound in various solvents is crucial for its bioavailability when administered as a drug. Studies on related compounds indicate that modifications in the benzyl and carbonyl groups can enhance solubility, thereby improving absorption rates in biological systems .

Potential Therapeutic Uses

3.1 Drug Development

Given its promising biological activities, 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) is being investigated for its potential use in drug formulations targeting oxidative stress-related diseases, inflammation, and cancer. The compound’s unique properties make it a suitable candidate for further development into pharmaceutical products .

3.2 Formulation Strategies

Research into formulation strategies that enhance the delivery of this compound is ongoing. Techniques such as nanoparticle encapsulation or liposomal delivery systems may improve its therapeutic efficacy by increasing bioavailability and reducing side effects associated with traditional drug formulations .

Case Studies

Comparison with Similar Compounds

Target Compound

Analog 1: Benzyl 2-[[2-[(tert-butoxycarbonyl)amino]-5-(Z-amino)pentanoyl]amino]-5-(Z-amino)pentanoate ()

Analog 2: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()

- Key groups : Ethoxycarbonyl, diphenyl, alkyne.

- Reactivity : The alkyne moiety enables click chemistry applications, contrasting with the target compound’s aromatic chromene system.

- Lipophilicity : Likely lower than the target compound due to fewer aromatic substituents.

Key Differences:

Chromene vs.

Protection Strategy: Analog 1 uses Boc/Z-group orthogonality, whereas the target compound relies on benzyl/Z-group stability under acidic or hydrogenolytic conditions .

Lipophilicity : The target compound’s higher LogP suggests greater membrane permeability but poorer aqueous solubility compared to Analog 4.

Preparation Methods

Synthesis of the 5-Hydroxy-4-Oxo-2-Phenylchromen-7-Yl Moiety

The chromenone core is synthesized via acid-catalyzed condensation of resorcinol derivatives with β-keto esters, a method validated for analogous systems. In a representative procedure, resorcinol reacts with ethyl benzoylacetate in perchloric acid to yield 7-hydroxy-4-phenylchromen-2-one (1a ) with 96% efficiency. Adjusting substituents on the β-keto ester allows incorporation of the 5-hydroxy and 4-oxo groups.

Optimization of Chromenone Substituents

Key modifications include:

- Substitution at C-2 : Phenyl groups are introduced via β-keto esters bearing aryl substituents.

- Hydroxylation at C-5 : Directed ortho-metalation or electrophilic aromatic substitution ensures regioselectivity.

- Oxo-group stability : Buffered conditions (pH 5–6) prevent keto-enol tautomerization during purification.

Table 1: Yields of Chromenone Derivatives Under Varied Conditions

| Substituent Position | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 7-Hydroxy-4-phenyl | 3 | 96 | |

| 5-Hydroxy-4-methyl | 4 | 82 |

Preparation of (2S)-2-(Phenylmethoxycarbonylamino)Pentanedioate Backbone

The stereospecific incorporation of the Cbz-protected amino group follows established protocols for amino acid derivatization. (2S)-2-aminopentanedioic acid is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dioxane) with sodium bicarbonate, achieving >90% yield of the Cbz-amide. Subsequent esterification with tert-butyl and benzyl groups proceeds via mixed carbonate intermediates.

Regioselective Esterification

- Step 1 : Selective protection of the α-carboxylic acid as a tert-butyl ester using Boc₂O and DMAP in THF.

- Step 2 : Benzylation of the ω-carboxylic acid via benzyl bromide/K₂CO₃ in DMF, yielding 1-benzyl 5-tert-butyl (2S)-2-(Cbz-amino)pentanedioate.

Table 2: Esterification Efficiency Under Different Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 25 | 78 |

| Cs₂CO₃ | DMF | 40 | 85 |

Coupling of Chromenone and Pentanedioate Components

The final assembly involves Mitsunobu or Steglich esterification to link the chromenone’s 7-hydroxy group to the pentanedioate’s ω-carboxylic acid.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Structural confirmation relies on:

Q & A

Q. What are the typical synthetic routes for preparing 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate?

- Methodological Answer : Synthesis often involves coupling chromene derivatives with protected amino acids. For example, esterification using carbodiimide coupling agents (e.g., EDC·HCl) with DMAP catalysis in dichloromethane (DCM) is a common strategy, as seen in structurally similar compounds . Key steps include:

Activation of the carboxyl group using EDC·HCl.

Nucleophilic attack by the hydroxyl group of the chromene moiety.

Purification via column chromatography or recrystallization.

- Critical Parameters : Reaction time, stoichiometry of reagents, and solvent polarity significantly influence yield and purity.

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify substituent positions and stereochemistry (e.g., the (2S)-configuration). For example, chromene protons resonate at δ 6.5–8.5 ppm, while benzyl groups appear as aromatic multiplets .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., calculated m/z for CHNO: 607.18) .

- Purity Assessment : HPLC with UV detection (e.g., 92% purity in analogous syntheses) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis in DCM .

- Storage : Keep in sealed containers in dry, ventilated areas to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How does the stereochemistry at the (2S)-position influence the compound’s reactivity or biological activity?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity.

- Reactivity Studies : Compare reaction rates of (2S)- and (2R)-isomers in esterification or hydrolysis assays.

- Biological Relevance : Test enantiomers in receptor-binding assays (e.g., flavonoids often exhibit stereospecific interactions) .

Q. What strategies mitigate stability issues during long-term storage or under varying pH conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–12) to identify labile groups (e.g., the 4-oxo chromene moiety) .

- Protective Formulations : Lyophilization or encapsulation in cyclodextrins to shield hydrolytically sensitive esters .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., catalytic hydrogenation)?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to identify electrophilic/nucleophilic sites (e.g., the 4-oxo group).

- Transition State Analysis : Model hydrogenation pathways to predict regioselectivity for reducing chromene double bonds .

Q. How do discrepancies in reported synthetic yields arise, and how can they be resolved?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (e.g., solvent grade, catalyst batch) across labs.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-esterification or oxidation) that reduce yield .

Q. What advanced techniques validate the compound’s role in multi-step synthetic pathways (e.g., as a protected intermediate)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.